Cas no 97643-99-7 (isoabsinthin)

isoabsinthin structure
isoabsinthin structure
Product Name:isoabsinthin
CAS No:97643-99-7
MF:C30H40O6
MW:496.635009765625
CID:2081454
Update Time:2025-03-11

isoabsinthin Chemical and Physical Properties

Names and Identifiers

    • isoabsinthin
    • (3R,3aS,6R,6aR,6bS,7S,7aR,8S,10aS,11R,13aS,13bR,13cR,14bS)-3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-Hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-2H-7,13b-ethenopentaleno[1′′,2′′:6,7
    • 5′′,4′′:6′,7′]dicyclohepta[1,2-b:1′,2′-b′]difuran-2,12(11H)-dione
    • 5′′,4′′:6′,7′]dicyclohepta[1,2-b:1′,2′-b′]difuran-2,12(11H)-dione, 3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-, (3R,3aS,6R,6aR,6bS,7S,7aR,8S,10aS,11R,13aS,13bR,13cR,14bS)-
    • Inchi: 1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3
    • InChI Key: PZHWYURJZAPXAN-UHFFFAOYSA-N
    • SMILES: CC1C(=O)OC2C1CCC(C1C2=C(C)C2C1C1C3C2(C2C(CCC3(O)C)C(C)C(=O)O2)C(C)=C1)(O)C

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 700.6±60.0 °C(Predicted)
  • pka: 14.66±0.70(Predicted)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.